molecular formula C16H15N3O4S B5782002 N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide

N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B5782002
M. Wt: 345.4 g/mol
InChI Key: GSTNWTZJJSUOSG-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide is an organic compound with the molecular formula C16H16N2O2S It is a member of the carbamothioylbenzamide family, characterized by the presence of a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 4-ethoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbamothioyl group can be oxidized to a carbamoyl group using oxidizing agents like hydrogen peroxide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-[(4-ethoxyphenyl)carbamoyl]-2-nitrobenzamide.

    Reduction: N-[(4-ethoxyphenyl)carbamothioyl]-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrases by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the specific enzyme and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxyphenyl)carbamothioyl]benzamide
  • N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide
  • N-{[(4-ethoxyphenyl)carbamothioyl]amino}butanamide

Uniqueness

N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl group, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-12-9-7-11(8-10-12)17-16(24)18-15(20)13-5-3-4-6-14(13)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTNWTZJJSUOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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